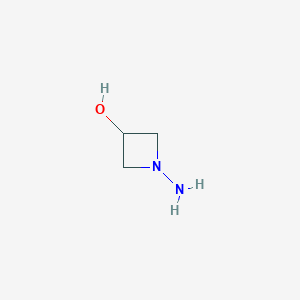
1-アミノアゼチジン-3-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Aminoazetidin-3-ol is a four-membered heterocyclic compound containing an amino group and a hydroxyl group. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity.
科学的研究の応用
1-Aminoazetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of polyamines through ring-opening polymerization.
Biology: The compound is used in the development of antibacterial and antimicrobial coatings.
Industry: The compound is utilized in the production of materials for CO2 adsorption and chelation.
作用機序
Target of Action
It’s worth noting that azetidines, a class of compounds to which 1-aminoazetidin-3-ol belongs, are known to have various applications in medicinal chemistry .
Mode of Action
Azetidines, in general, are known for their reactivity and versatility as heterocyclic synthons . They can participate in various chemical reactions, which could potentially influence their interaction with biological targets.
Biochemical Pathways
Azetidines are known to be useful in the synthesis of polyamines, which play crucial roles in various biological processes .
Result of Action
The versatility of azetidines in chemical reactions suggests that they could potentially have diverse effects at the molecular and cellular levels .
Action Environment
It’s important to note that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
準備方法
Synthetic Routes and Reaction Conditions: 1-Aminoazetidin-3-ol can be synthesized through several methods. One common approach involves the cyclization of open-chain precursors. For instance, the intramolecular cyclization of amino alcohols can yield azetidines under appropriate conditions . Another method involves the reduction of azetidinones, which are readily available intermediates .
Industrial Production Methods: Industrial production of 1-Aminoazetidin-3-ol often employs catalytic processes to ensure high yield and purity. The use of microwave irradiation has been reported to facilitate the synthesis of azetidines efficiently . Additionally, electrocatalytic methods have been developed to produce azetidines with high regioselectivity .
化学反応の分析
Types of Reactions: 1-Aminoazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert azetidinones to azetidines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used for reduction reactions.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of azetidine oxides.
Reduction: Production of 1-Aminoazetidin-3-ol from azetidinones.
Substitution: Various substituted azetidines depending on the reagents used.
類似化合物との比較
Azetidine: A parent compound with similar ring strain but lacking the amino and hydroxyl groups.
Aziridine: Another strained nitrogen-containing heterocycle, but with a three-membered ring.
Pyrrolidine: A five-membered ring compound with similar reactivity but less ring strain.
Uniqueness: 1-Aminoazetidin-3-ol is unique due to its combination of an amino group and a hydroxyl group on a four-membered ring, which imparts distinct reactivity and potential for diverse applications in various fields .
特性
IUPAC Name |
1-aminoazetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c4-5-1-3(6)2-5/h3,6H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLXRRPEDWDDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Hydroxy-3,4-dimethoxy-7-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/new.no-structure.jpg)
![N-(2-chloro-4-fluorophenyl)-2-[[6-oxo-5-(thiophen-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2421769.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2421773.png)

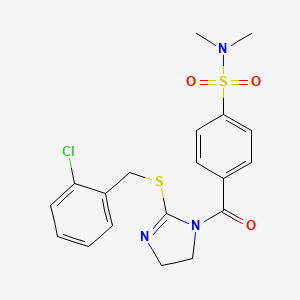
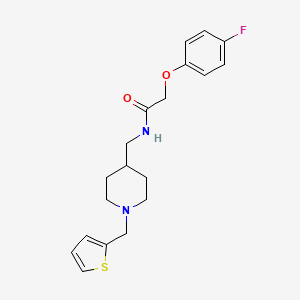
![2-(4-bromobenzyl)-4-isobutyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2421779.png)
![6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421781.png)
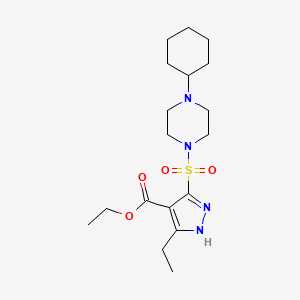

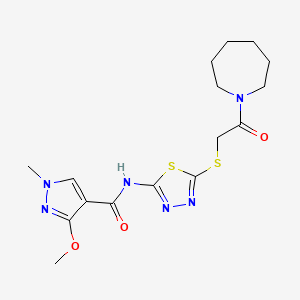
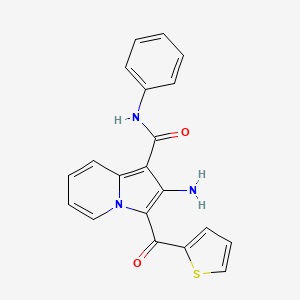

![9-(2-ethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2421789.png)
